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Compound of Interest

Compound Name: 6-Methoxyquinoline

Cat. No.: B018371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis,

and potential applications of 6-methoxyquinoline-4-carbaldehyde. This compound serves as a

key intermediate in the synthesis of various biologically active molecules, making its thorough

characterization essential for research and development in medicinal chemistry.

Spectroscopic Data
While experimentally obtained spectra for 6-methoxyquinoline-4-carbaldehyde are not readily

available in public databases, the following tables summarize the expected spectroscopic data

based on the analysis of its chemical structure and comparison with similar compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Proton Expected Chemical Shift (ppm)

Aldehyde (-CHO) 9.5 - 10.5

Aromatic (Quinoline Ring) 7.0 - 9.0

Methoxy (-OCH₃) 3.8 - 4.2
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¹³C NMR (Carbon-13 NMR)

Carbon Expected Chemical Shift (ppm)

Aldehyde (C=O) 190 - 200

Aromatic (Quinoline Ring) 110 - 160

Methoxy (-OCH₃) 55 - 65

Infrared (IR) Spectroscopy
Functional Group Expected Absorption Band (cm⁻¹)

C=O Stretch (Aldehyde) 1680 - 1710

C-H Stretch (Aldehyde) 2700 - 2850 (often two bands)

C=C Stretch (Aromatic) 1500 - 1600

C-O Stretch (Methoxy) 1000 - 1300

C-H Bending (Aromatic) 750 - 900

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the

compound's molecular weight.[2] Predicted mass-to-charge ratios (m/z) for various adducts are

listed below.[1]

Adduct Predicted m/z

[M+H]⁺ 188.07060

[M+Na]⁺ 210.05254

[M-H]⁻ 186.05604

[M+NH₄]⁺ 205.09714

[M+K]⁺ 226.02648

[M]⁺ 187.06277
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Experimental Protocols
Synthesis of 6-Methoxyquinoline-4-carbaldehyde via
Vilsmeier-Haack Reaction
This protocol describes the formylation of 6-methoxyquinoline.

Materials:

6-Methoxyquinoline

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Sodium hydrogen carbonate solution

Water

Procedure:

In a two-necked round-bottom flask cooled to 0°C, add N,N-dimethylformamide (0.1195 mol,

9.2 mL).[2]

Slowly add phosphorus oxychloride (0.1195 mol, 11.25 mL) dropwise with constant stirring

over 30 minutes to form the Vilsmeier reagent.[2]

To this mixture, add 6-methoxyquinoline (0.1173 mol).[2]

Heat the reaction mixture on a water bath for 4 hours.[2]

After cooling, pour the reaction mixture into an excess of water.[2]

Neutralize the mixture with a sodium hydrogen carbonate solution.[2]

The precipitated product, 6-methoxyquinoline-4-carbaldehyde, can be collected by

filtration, washed with water, and purified by recrystallization.[2]
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Spectroscopic Analysis Protocols
The following are generalized methodologies for the spectroscopic analysis of 6-
methoxyquinoline-4-carbaldehyde.

NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[3]

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a spectral

width of approximately 0-12 ppm.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of

approximately 0-220 ppm.

IR Spectroscopy:

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Alternatively, a KBr pellet can be prepared by grinding a small amount of

the sample with dry potassium bromide and pressing it into a thin disk.[1][3]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[1]

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹), after

recording a background spectrum.[1]

Mass Spectrometry:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[1]

Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid

Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source

can be used.[1]
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Data Acquisition: Introduce the sample solution into the ESI source and scan over a relevant

m/z range (e.g., 50-500 amu).[1]
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Caption: Experimental workflow for the synthesis and characterization.
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Caption: Hypothetical inhibition of a signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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